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Tesevatinib (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted

tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and

polycystic kidney disease.[1] This technical guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of tesevatinib in animal models,

summarizing key data and experimental protocols to inform further research and development.

Pharmacodynamics: Efficacy in Disease Models
Tesevatinib has demonstrated significant efficacy in rodent models of autosomal recessive

polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of

glioblastoma.

Polycystic Kidney Disease Models
In rodent models of ARPKD, tesevatinib has been shown to ameliorate the progression of both

renal and biliary disease.[2][3] Studies were conducted in the rapidly progressing bpk mouse

model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.[2][4]

Experimental Protocol: Polycystic Kidney Disease Studies[2][3]

Animal Models:
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bpk Mice: BALB/c-(Bicc1/Bicc1) mice, a model for severe, rapidly progressing ARPKD.[2]

Wild-type BALB/c mice served as controls.

PCK Rats: An orthologous model of human ARPKD. Sprague Dawley rats were used as

controls.[2]

Drug Formulation and Administration:

Tesevatinib HCl was dissolved in a vehicle of EtOH:PEG 400:distilled water (5:45:50).

bpk Mice: 7.5 and 15 mg/kg/day administered via intraperitoneal (I.P.) injection from

postnatal day (PN) 4 to PN21.[2][3]

PCK Rats: 7.5 and 15 mg/kg/day administered via oral gavage from PN30 to PN90.[2][3]

Pharmacodynamic Assessments:

Body weight, total kidney weight, and liver weight were measured.

Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios

were calculated.

A cystic index (CI) was determined through morphometric analysis.

Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine

(CR), and 12-hour urinary concentrating ability (UCA).

Target engagement was validated by Western analysis of phosphorylated (active) forms of

key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]

Toxicity was evaluated by monitoring for compound-related deaths and morphological

changes in various organs.[2]

Table 1: Pharmacodynamic Efficacy of Tesevatinib in the bpk Mouse Model of ARPKD[2]
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Treatment
Group
(Dose)

n
KW/BW
Ratio

Cystic
Index (CI)

LW/BW
Ratio

BUN
(mg/dL)

Untreated

bpk
10 0.081 ± 0.004 4.80 ± 0.40 0.078 ± 0.003 125 ± 15

Tesevatinib

(7.5

mg/kg/day)

10 0.062 ± 0.003 3.60 ± 0.52 0.065 ± 0.002 75 ± 10

Tesevatinib

(15

mg/kg/day)

10 0.045 ± 0.002 2.50 ± 0.50 0.058 ± 0.002 45 ± 8

Table 2: Pharmacodynamic Efficacy of Tesevatinib in the PCK Rat Model of ARPKD[2]

Treatment
Group
(Dose)

n
KW/BW
Ratio

Cystic
Index (CI)

LW/BW
Ratio

BUN
(mg/dL)

Untreated

PCK
10 0.039 ± 0.002 3.80 ± 0.30 0.048 ± 0.002 40 ± 5

Tesevatinib

(7.5

mg/kg/day)

10 0.032 ± 0.002 2.70 ± 0.25 0.043 ± 0.002 30 ± 4

Tesevatinib

(15

mg/kg/day)

10 0.025 ± 0.001 1.95 ± 0.20 0.039 ± 0.001 25 ± 3

Glioblastoma Models
Tesevatinib has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified

glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5]

This discrepancy may be attributed to drug-tissue binding and compensatory signaling.

Experimental Protocol: Glioblastoma Studies[6][5]
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Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFR-

amplified patient-derived glioblastoma xenografts (GBM12 and GBM6).[5]

Drug Administration: Tesevatinib was administered at 60 mg/kg orally daily.[6]

Pharmacodynamic Assessments:

In vitro: Cell viability (IC50) and suppression of EGFR signaling were assessed.[5]

In vivo: Efficacy was determined by median survival for intracranial tumors and time to

outcome for flank tumors.[5]

Table 3: In Vitro and In Vivo Pharmacodynamics of Tesevatinib in Glioblastoma PDX

Models[5]

Model In Vitro IC50
In Vivo Efficacy (Median
Survival/Time to Outcome
vs. Vehicle)

GBM12 (intracranial) 11 nmol/L (5.5 ng/mL) 23 vs. 18 days

GBM12 (flank) 41 vs. 33 days

GBM6 (flank) 102 nmol/L 44 vs. 33 days

Pharmacokinetics: Absorption, Distribution, and
Brain Penetration
Pharmacokinetic studies of tesevatinib have been conducted in rats and mice, with a

particular focus on its ability to penetrate the blood-brain barrier (BBB).

Experimental Protocol: Pharmacokinetic Studies[7]

Animal Models:

Rats: Used for quantitative whole-body autoradiography with 14C labeled tesevatinib.
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Mice: Wild-type (WT) FVB mice and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice

were used to assess BBB penetration.

Drug Administration:

Rats: Single dose of 14C labeled tesevatinib.

Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.

Sample Analysis:

Rats: Whole-body autoradiography.

Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to

determine tesevatinib concentrations in brain and plasma.

Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]

Table 4: Pharmacokinetic Parameters of Tesevatinib in Rodent Models[7]
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Animal
Model

Adminis
tration
Route

Dose
Time
Point

Brain
Concent
ration
(µg/g)

Plasma
Concent
ration
(µg/mL)

Brain/Pl
asma
Ratio
(Kp)

Unboun
d
Brain/Pl
asma
Ratio
(Kp,uu)

Rat
Single

Dose
N/A

6-24

hours
- -

~1.0

(radioacti

vity)

-

WT

Mouse

Single

Oral
N/A 2 hours 0.72 1.36 0.53 0.03-0.08

TKO

Mouse

Single

Oral
N/A 2 hours 10.03 1.75 5.73 0.40-1.75

WT

Mouse

I.P.

Infusion
N/A

Steady

State
1.46 1.26 1.16 -

TKO

Mouse

I.P.

Infusion
N/A

Steady

State
30.6 1.22 25.10 -

Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]

Signaling Pathways and Experimental Workflows
The multi-targeted nature of tesevatinib allows it to inhibit several key signaling pathways

involved in cell proliferation and angiogenesis.[1][8]
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Caption: Tesevatinib inhibits multiple receptor tyrosine kinases.
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Caption: Workflow for Polycystic Kidney Disease studies.
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Caption: Workflow for Glioblastoma PK/PD studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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